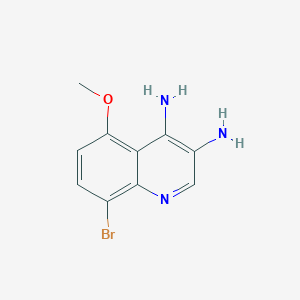![molecular formula C11H23NO B13247240 1-[1-(Aminomethyl)-4-methylcyclohexyl]propan-1-ol](/img/structure/B13247240.png)
1-[1-(Aminomethyl)-4-methylcyclohexyl]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(Aminomethyl)-4-methylcyclohexyl]propan-1-ol is a chemical compound with the molecular formula C11H23NO It is a cyclohexane derivative with an aminomethyl group and a hydroxyl group attached to the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)-4-methylcyclohexyl]propan-1-ol typically involves the reaction of 4-methylcyclohexanone with formaldehyde and ammonia, followed by reduction. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to convert the intermediate imine to the final amine product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
1-[1-(Aminomethyl)-4-methylcyclohexyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
科学的研究の応用
1-[1-(Aminomethyl)-4-methylcyclohexyl]propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[1-(Aminomethyl)-4-methylcyclohexyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyl group can participate in additional bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-Propanol: A primary alcohol with similar hydroxyl functionality but lacks the cyclohexane ring and aminomethyl group.
Cyclohexanol: Contains a cyclohexane ring with a hydroxyl group but lacks the aminomethyl group.
4-Methylcyclohexanone: A precursor in the synthesis of 1-[1-(Aminomethyl)-4-methylcyclohexyl]propan-1-ol, containing the cyclohexane ring and methyl group but lacks the aminomethyl and hydroxyl groups.
Uniqueness
This compound is unique due to the presence of both the aminomethyl and hydroxyl groups on the cyclohexane ring, which imparts distinct chemical and biological properties
特性
分子式 |
C11H23NO |
|---|---|
分子量 |
185.31 g/mol |
IUPAC名 |
1-[1-(aminomethyl)-4-methylcyclohexyl]propan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-3-10(13)11(8-12)6-4-9(2)5-7-11/h9-10,13H,3-8,12H2,1-2H3 |
InChIキー |
GGPVORHMKCNJAM-UHFFFAOYSA-N |
正規SMILES |
CCC(C1(CCC(CC1)C)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


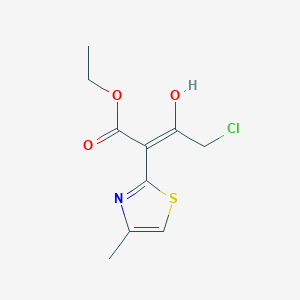
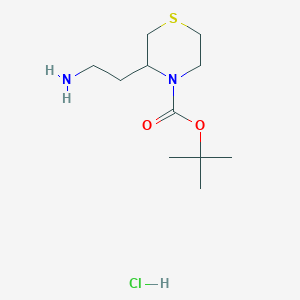
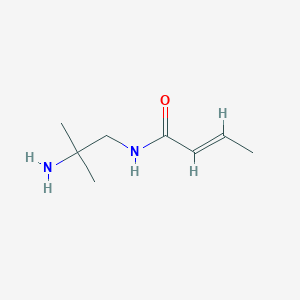
![(1-Methoxypropan-2-yl)[(2-methoxypyridin-3-yl)methyl]amine](/img/structure/B13247172.png)
![tert-Butyl N-({4-[2-(3-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate](/img/structure/B13247178.png)
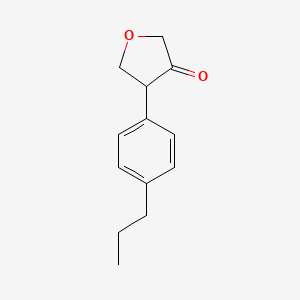
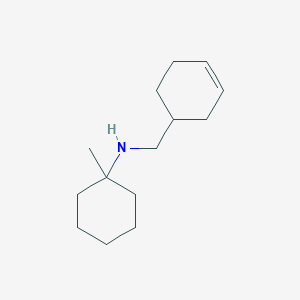
![6-[(Methylamino)methyl]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13247204.png)
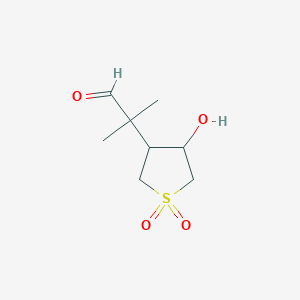
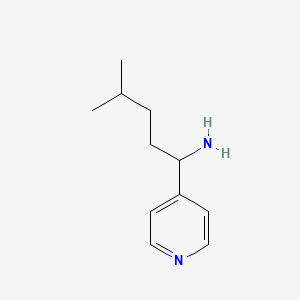
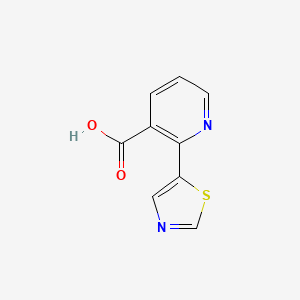
![3-[(2,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13247230.png)
